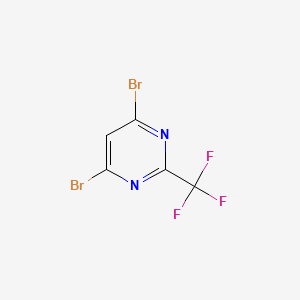
4,6-Dibromo-2-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HBr2F3N2. It is a pyrimidine derivative characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(trifluoromethyl)pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dibromo-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with a boronic acid would produce a biaryl compound .
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-(trifluoromethyl)pyrimidine is primarily related to its ability to interact with biological molecules through its bromine and trifluoromethyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with DNA and proteins .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromo-4-(trifluoromethyl)pyridine: Another brominated pyridine derivative with similar chemical properties.
4,6-Dichloro-2-(trifluoromethyl)pyrimidine: A chlorinated analogue with different reactivity and applications.
2,4-Dibromo-5-(trifluoromethyl)pyrimidine: A structural isomer with distinct chemical behavior.
Uniqueness
4,6-Dibromo-2-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C5HBr2F3N2 |
|---|---|
Peso molecular |
305.88 g/mol |
Nombre IUPAC |
4,6-dibromo-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H |
Clave InChI |
TXYFNXKWKULTFM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Br)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


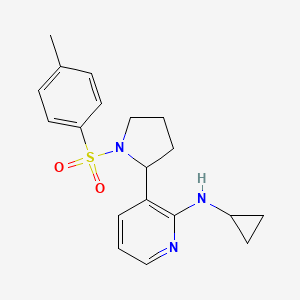
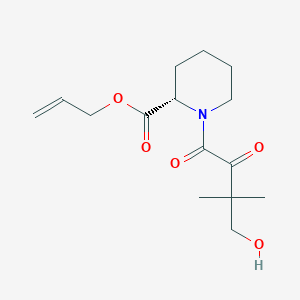
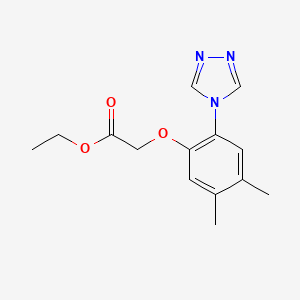
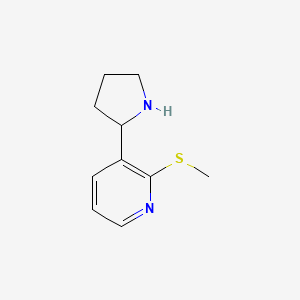
![1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11808236.png)
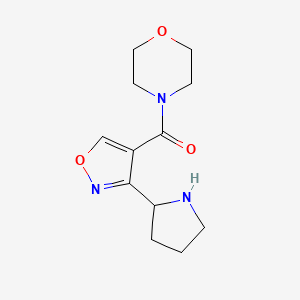
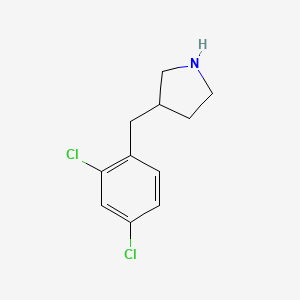

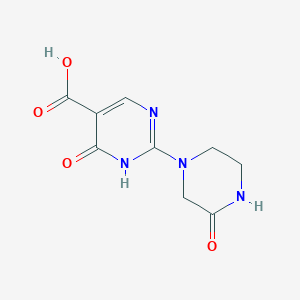

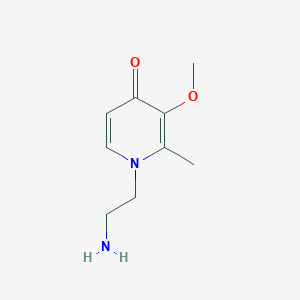
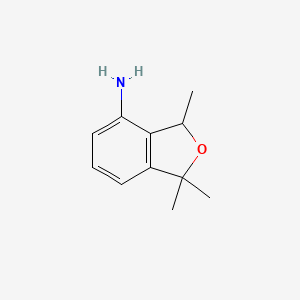
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)

